molecular formula C8H12FNOS B13300156 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

Cat. No.: B13300156
M. Wt: 189.25 g/mol
InChI Key: MTCNVXBYBZVHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C₈H₁₂FNOS It is a fluorinated derivative of propanol, featuring a thiophene ring substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 3-amino-1-fluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-methylthiophene is first activated by halogenation, followed by nucleophilic substitution with 3-amino-1-fluoropropanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3-[(4-methylphenyl)amino]propan-2-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-Fluoro-3-[(4-methylthio)phenyl]amino]propan-2-ol: Contains a methylthio group on the phenyl ring.

Uniqueness

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12FNOS

Molecular Weight

189.25 g/mol

IUPAC Name

1-fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

InChI

InChI=1S/C8H12FNOS/c1-6-4-12-5-8(6)10-3-7(11)2-9/h4-5,7,10-11H,2-3H2,1H3

InChI Key

MTCNVXBYBZVHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1NCC(CF)O

Origin of Product

United States

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